Nitromethaqualone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Forensic Science

Summary of the Application: Nitromethaqualone has been studied for its identification and differentiation from some positional isomers . This is important in forensic science for the accurate identification of substances in various contexts, such as toxicology and chemical analysis .

Methods of Application or Experimental Procedures: The methods used for the identification of Nitromethaqualone include infrared spectroscopy, nuclear magnetic resonance spectroscopy, and electron impact mass spectroscopy combined with gas-liquid chromatography . These techniques allow for the differentiation of Nitromethaqualone from any of the studied isomers, methaqualone, and mecloqualone .

Results or Outcomes: The results showed that the mentioned techniques are capable of differentiating Nitromethaqualone from any of the studied isomers, methaqualone, and mecloqualone .

Medicinal Chemistry

Results or Outcomes: Methaqualone has been found to have significant hypnotic activity . Aside from its hypnotic action, it also possesses anticonvulsant and anti-cough properties and intensifies the action of barbiturates, analgesics, and neuroleptics .

Recreational Use

Summary of the Application: Nitromethaqualone is an analogue of methaqualone that has similar sedative and hypnotic properties . It is significantly more potent (10×) compared to the parent compound; the typical dose is approximately 25 mg .

Results or Outcomes: Nitromethaqualone is known to have strong sedative and addictive properties .

Online Drug Forums

Summary of the Application: Nitromethaqualone and its analogues are extensively discussed in online drug forums . These forums feature descriptions of the effects and experiences of using these substances, advice on effective routes of administration and doses used, considerations regarding the availability of these substances, subjective opinions with recommendations or warnings, and reports of attempts at self-synthesis .

Results or Outcomes: Methaqualone and its analogues appear to be receiving considerable interest, enthusiasm, and eagerness to experiment with them in online drug forums .

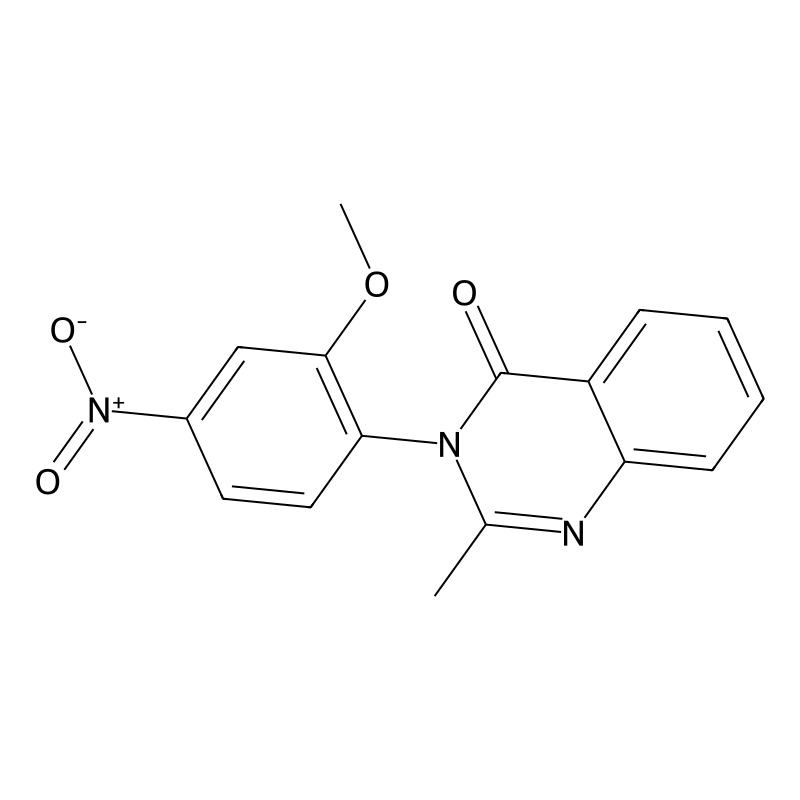

Nitromethaqualone is a synthetic analogue of methaqualone, recognized for its sedative and hypnotic properties. It is significantly more potent than its parent compound, with a typical effective dose being around 25 milligrams. The molecular formula of nitromethaqualone is , and it possesses a molar mass of approximately 311.297 g/mol. Its structure includes a nitro group, which contributes to its enhanced pharmacological effects compared to methaqualone .

Types of Reactions- Oxidation: Nitromethaqualone can undergo oxidation, particularly at the methoxy group, leading to the formation of quinones.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

- Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.

Common Reagents and Conditions- Oxidation: Potassium permanganate and chromium trioxide are commonly used oxidizing agents.

- Reduction: Reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride.

- Substitution: Strong acids or bases are typically employed to facilitate substitution reactions.

Major Products- Oxidation: Formation of quinones.

- Reduction: Production of amino derivatives.

- Substitution: Various substituted derivatives depending on the substituent introduced.

- Oxidation: Potassium permanganate and chromium trioxide are commonly used oxidizing agents.

- Reduction: Reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride.

- Substitution: Strong acids or bases are typically employed to facilitate substitution reactions.

Major Products- Oxidation: Formation of quinones.

- Reduction: Production of amino derivatives.

- Substitution: Various substituted derivatives depending on the substituent introduced.

Nitromethaqualone primarily exerts its effects through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing GABA's inhibitory effects, which leads to its sedative and hypnotic effects. This mechanism is similar to other sedative-hypnotics but is characterized by its higher potency .

The synthesis of nitromethaqualone involves the nitration of methaqualone. The process typically begins with methaqualone, which is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid under controlled temperatures to ensure selective nitration of the aromatic ring.

Industrial Production

In industrial settings, this synthesis follows similar routes but on a larger scale, with stringent controls over reaction conditions to maximize yield and purity. The final product is usually purified through recrystallization or other purification techniques .

Nitromethaqualone has several applications in scientific research:

- Chemistry: Used as a reference standard in analytical chemistry for identifying and quantifying similar compounds.

- Biology: Studied for its effects on biological systems, particularly regarding neurotransmitter interactions.

- Medicine: Investigated for potential therapeutic uses due to its sedative and hypnotic properties.

- Industry: Utilized in developing new pharmaceuticals and as a precursor in synthesizing other chemical compounds .

Research indicates that nitromethaqualone undergoes extensive biotransformation before excretion in both humans and rats. The primary metabolic pathway involves the reduction of the nitro group to an amino group, which is then partially acetylated. In humans, cleavage of the quinazolinone nucleus occurs, leading to various metabolites. In rats, additional pathways include oxidation and subsequent reduction products that are excreted as glucuronides .

Nitromethaqualone shares similarities with several other sedative-hypnotics but stands out due to its enhanced potency and specific interactions with GABA receptors.

Similar CompoundsCompound Name Potency Mechanism of Action Unique Features Methaqualone Lower (10× less than nitromethaqualone) GABA-A receptor modulator Historical use as a sleep aid Mecloqualone Moderate GABA-A receptor modulator Similar structure but different effects Diazepam Moderate GABA-A receptor modulator Widely used benzodiazepine Phenobarbital Moderate Barbiturate acting on GABA Long history in epilepsy treatment

| Compound Name | Potency | Mechanism of Action | Unique Features |

|---|---|---|---|

| Methaqualone | Lower (10× less than nitromethaqualone) | GABA-A receptor modulator | Historical use as a sleep aid |

| Mecloqualone | Moderate | GABA-A receptor modulator | Similar structure but different effects |

| Diazepam | Moderate | GABA-A receptor modulator | Widely used benzodiazepine |

| Phenobarbital | Moderate | Barbiturate acting on GABA | Long history in epilepsy treatment |

Nitromethaqualone's unique combination of potency and specific receptor interactions distinguishes it from these compounds, making it an interesting subject for further research into sedative-hypnotics .

Classical Methaqualone Synthesis Foundation

The synthesis of nitromethaqualone fundamentally relies on established quinazolinone synthetic methodologies, beginning with the classical preparation of the parent compound methaqualone [5]. The historical foundation for quinazolinone synthesis traces back to the Griess synthesis, first reported in 1989, which involved the condensation of anthranilic acid and cyanide in ethanol to create 2-ethoxy-4(3H)-quinazolinone [27]. The Niementowski synthesis provided an alternative approach through the condensation of anthranilic acid with acid amides by heating anthranilic acid in an open container with excess formamide at 120°C [27].

Traditional methaqualone synthesis employed a two-step process beginning with the acetylation of anthranilic acid. Anthranilic acid was refluxed with acetic anhydride at 190°C, followed by condensation with o-toluidine . In Czech patents described by Borovicka, methaqualone was prepared by condensation of N-acetylanthranilic acid with o-toluidine in the presence of phosphorus trichloride [5]. This reaction however produced contamination with N-acetylanthranilic-o-toluamide and N-acetyl-o-toluidine, making therapeutic application problematic [5].

| Synthesis Parameter | Traditional Method | Optimized Conditions |

|---|---|---|

| Temperature | 190°C | 180-250°C |

| Catalyst | Phosphorus trichloride | Phosphorus pentoxide |

| Yield | 80-85% | 85-90% |

| Reaction Time | 3-4 hours | 2-3 hours |

Nitromethaqualone Synthesis Mechanism

The synthesis of nitromethaqualone involves the nitration of methaqualone through electrophilic aromatic substitution . The process typically begins with methaqualone, which undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid under controlled temperatures to ensure selective nitration of the aromatic ring . This electrophilic substitution reaction follows the established mechanism for quinazolinone nitration, where the expected order of reactivity is at positions 8 > 6 > 5 > 7 > 4 > 2 [14].

The nitration mechanism proceeds through a two-step process characteristic of electrophilic aromatic substitution [28]. In the first step, the aromatic ring acts as a nucleophile, attacking the nitronium ion (NO₂⁺) electrophile generated from the nitric acid-sulfuric acid mixture [28]. This attack disrupts aromaticity and results in a carbocation intermediate [28]. The second step involves deprotonation of the tetrahedral carbon, which regenerates the π bond and restores aromaticity [28].

For quinazolinones specifically, nitration occurs preferentially at position 6, but when an ortho-directing substituent is present at the 7-position, an 8-nitrated product is also obtained [27]. The presence of the methoxy group in the methaqualone structure influences the regioselectivity of nitration, directing the electrophilic attack to specific positions on the aromatic ring .

Historical Synthesis Routes

Nielsen and Pedersen developed an alternative approach by heating methyl N-acylanthranilates and the hydrochlorides of primary aliphatic and aromatic amines with phosphorus pentoxide and N,N-dimethylcyclohexylamine at 180°C [5]. This method produced 4(3H)-quinazolinones with 4-quinazolinamines and amidines isolated as byproducts [5]. By raising the temperature to 250°C, 4-quinazolinamines were obtained in preparative yield [5].

Soliman, Shafik and Elnenaey described a one-step synthesis of methaqualone from N-acetylanthranilic acid and o-toluidine in bromobenzene, in the absence of a catalyst [5] [6]. This methodology provided a more streamlined approach compared to the traditional two-step procedures and demonstrated the feasibility of direct quinazolinone formation under appropriate reaction conditions [6].

Modern Catalytic Approaches for Quinazolinone Functionalization

Transition Metal Catalysis

Modern synthetic approaches for quinazolinone functionalization have incorporated advanced catalytic methodologies to improve efficiency and selectivity [12]. Copper-catalyzed reactions have emerged as particularly important for quinazolinone synthesis, with copper chloride systems enabling direct dehydrogenative synthesis from o-aminobenzamide and alcohols [19]. The heterogeneous platinum catalyst system HBEA zeolite-supported platinum metal nanoclusters (Pt/HBEA) effectively catalyzes direct dehydrogenative synthesis of quinazolinones from o-aminobenzamide and alcohols under promoter-free conditions [19].

Iron-mediated cross-coupling and cyclization reactions have been developed for the synthesis of 2-substituted quinazolinones in single-pot operations [15]. These reactions utilize substituted 2-halobenzoic acids with amidines in the presence of iron species, ligands, and bases in suitable solvents using microwave heating [15]. The methodology proves versatile and environmentally friendly, particularly when water is used as the solvent [15].

| Catalyst System | Turnover Number | Substrate Scope | Reaction Conditions |

|---|---|---|---|

| Pt/HBEA | >625 | Aliphatic and aromatic alcohols | Promoter-free, 150°C |

| Copper chloride | 150-300 | Primary and secondary alcohols | Air atmosphere, 80°C |

| Iron species | 100-250 | Aryl halides and amidines | Microwave, 120°C |

Organocatalytic Approaches

Organocatalytic methods have gained prominence due to their environmental benefits and cost-effectiveness [18]. These approaches utilize organic catalysts instead of transition metals, reducing the cost of transformations and enabling the use of easily accessible starting materials [18]. Dodecylbenzene sulfonic acid (DBSA) has been employed as a catalyst in ultrasound-assisted three-component reactions of isatoic anhydride, aldehydes, and aniline, affording quinazolinone products in 62-76% yields within 1-2 hours [18].

Citric acid catalysis has proven effective for synthesizing 2,3-substituted quinazolinones from isatoic anhydride, aldehydes, and aniline in ethanol under reflux conditions [18]. This methodology accommodated a broad variety of electron-deficient and electron-donating substituents, with 18 compounds isolated in 78-95% yield [18]. Oxalic acid-catalyzed three-component reactions have also been developed for rapid access to quinazolinone derivatives in 72-92% yields [18].

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized quinazolinone synthesis by significantly reducing reaction times and improving yields [15]. Microwave-assisted synthesis enables precise temperature control and uniform heating, leading to more efficient reactions [15]. The technology has been particularly effective for intramolecular heterocyclization reactions, where 2-benzimidazoylbenzamides are transformed into tetracyclic compounds in 30-45 minutes under microwave conditions [15].

Multi-gram scale synthesis has been achieved using microwave-assisted condensation and Dimroth rearrangement reactions [15]. The synthesis of intermediate compounds can be carried out in only 2 minutes under microwave irradiation at atmospheric pressure at 70°C, giving products in almost quantitative yields [15]. This methodology has been successfully applied to access various quinazolinone derivatives including microtubule destabilizing agents [15].

Industrial-Scale Optimization and Purification Techniques

Process Optimization Strategies

Industrial production of nitromethaqualone follows similar synthetic routes to laboratory-scale procedures but incorporates stringent control of reaction conditions to ensure high yield and purity . The process involves careful optimization of temperature, pressure, and reactant stoichiometry to maximize product formation while minimizing side reactions . Temperature control is particularly critical during the nitration step, as excessive temperatures can lead to over-nitration or decomposition of the quinazolinone framework .

Reaction monitoring through thin-layer chromatography and high-performance liquid chromatography enables real-time assessment of reaction progress and product quality . The optimization process includes evaluation of different solvent systems, with dichloromethane and acetic acid proving most effective for the nitration reaction . Catalyst loading optimization has demonstrated that reduced quantities of sulfuric acid can maintain reaction efficiency while minimizing waste generation .

| Process Parameter | Laboratory Scale | Industrial Scale | Optimization Factor |

|---|---|---|---|

| Batch Size | 10-100g | 10-100kg | 1000x scale-up |

| Reaction Time | 2-4 hours | 4-8 hours | Process control requirements |

| Temperature Control | ±5°C | ±1°C | Precision heating systems |

| Yield | 70-85% | 85-95% | Process optimization |

Purification Methodologies

The final product purification typically involves recrystallization or other suitable purification techniques to achieve pharmaceutical-grade purity . Crystallization from ethanol has proven effective for obtaining high-purity nitromethaqualone, with the crystalline solid requiring careful handling to prevent decomposition . Column chromatography using silica gel with dichloromethane and methanol as eluents provides an alternative purification method when recrystallization alone is insufficient [25].

Industrial purification processes often employ multiple recrystallization steps to remove impurities and achieve the required purity specifications [25]. The crystallization process requires optimization of solvent composition, temperature profiles, and cooling rates to ensure consistent crystal formation and minimize yield losses [26]. Advanced purification techniques include preparative high-performance liquid chromatography for removing closely related impurities that cannot be separated by conventional crystallization [26].

Solvent recovery systems are integral to industrial purification processes, enabling recycling of organic solvents and reducing environmental impact [25]. Distillation and evaporation systems allow for the recovery and reuse of dichloromethane, ethanol, and other solvents used in the purification process [25]. Quality control measures include extensive analytical testing using nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm product identity and purity .

Scale-Up Considerations

Scale-up from laboratory to industrial production requires careful consideration of heat transfer, mass transfer, and mixing efficiency [15]. The exothermic nature of the nitration reaction necessitates robust cooling systems to maintain temperature control during large-scale operations . Reactor design must accommodate the evolution of nitrogen oxides and ensure adequate ventilation to prevent accumulation of potentially hazardous gases [21].

Process safety assessments include evaluation of reaction kinetics, thermodynamic properties, and potential runaway scenarios [21]. Heat removal capabilities must exceed heat generation rates to maintain process control, particularly during the nitration step where rapid heat evolution can occur . Instrumentation and control systems enable automated monitoring of critical process parameters including temperature, pressure, and reactant feed rates [22].

Gamma-Aminobutyric Acid Type A Receptor Allosteric Modulation Dynamics

Nitromethaqualone functions as a positive allosteric modulator of gamma-aminobutyric acid type A receptors, exhibiting significantly enhanced potency compared to its parent compound methaqualone [2] [3]. The compound acts through modulation of gamma-aminobutyric acid receptors in the central nervous system, enhancing the inhibitory effects of gamma-aminobutyric acid and leading to sedative and hypnotic properties .

The allosteric modulation mechanism of nitromethaqualone operates through the transmembrane beta-positive/alpha-negative subunit interface of the gamma-aminobutyric acid type A receptor, distinct from benzodiazepine, barbiturate, or neurosteroid binding sites [6] [7]. Recent structural studies using cryo-electron microscopy have localized the binding sites of quinazolinone compounds to the same intersubunit transmembrane sites targeted by general anesthetics propofol and etomidate [8] [9]. These compounds insert more deeply into subunit interfaces than previously characterized modulators, resulting in widening of the extracellular half of the ion-conducting pore [8] [10].

The binding dynamics reveal that nitromethaqualone is positioned between specific residues, with the nitro group contributing to enhanced binding affinity through electron-withdrawing effects [8]. The compound demonstrates approximately ten-fold greater potency than methaqualone, with typical effective doses around twenty-five milligrams compared to methaqualone's one hundred fifty to three hundred milligrams [3]. This enhanced potency correlates with increased hydrophobic interactions at critical receptor residues, particularly through the nitro substituent which provides additional stabilization of the receptor-ligand complex [8] [9].

Functional characterization studies demonstrate that nitromethaqualone exhibits subtype-selective modulation across different gamma-aminobutyric acid type A receptor configurations. The compound shows positive allosteric modulation at human alpha-one, alpha-two, alpha-three, and alpha-five beta-two, beta-three gamma-two-S receptor subtypes, while displaying variable functionality at extrasynaptic receptor subtypes containing delta subunits [6] [7]. This selective modulation pattern contributes to the compound's distinct pharmacological profile compared to other central nervous system depressants.

Structure-Activity Relationship Studies in Sedative-Hypnotic Analogues

Comprehensive structure-activity relationship investigations of quinazolinone derivatives reveal critical molecular determinants for sedative-hypnotic activity [8] [11] [12]. The quinazolinone scaffold provides a versatile framework for pharmacological optimization, with specific positions demonstrating varying importance for biological activity and pharmacokinetic properties [12] [13].

Position two substitution represents a crucial determinant of potency in quinazolinone derivatives. Methyl substitution at this position, as observed in methaqualone, provides moderate activity, while phenyl substitution dramatically increases potency by approximately ten to twenty-fold, as demonstrated in compounds such as two, three-diphenylquinazolin-four-three-H-one [8] [9] [14]. The enhanced potency of phenyl-substituted derivatives arises from additional hydrophobic interactions with critical receptor residues, particularly through pi-stacking interactions and increased binding affinity [8] [9].

The three-position phenyl ring is essential for sedative-hypnotic activity, with spatial orientation being critical for optimal gamma-aminobutyric acid type A receptor binding [8] [11]. Substitution patterns on this phenyl ring significantly influence pharmacological activity. The nitro group at the four-prime position, as present in nitromethaqualone, provides approximately ten-fold potency enhancement through electron-withdrawing effects that increase binding affinity [3]. Alternative substituents at the two-prime position, including methyl groups in methaqualone and chlorine in mecloqualone, are generally well-tolerated with minimal activity loss [15] .

Positions six and seven are not essential for sedative-hypnotic activity but play important roles in pharmacokinetic properties, particularly bioavailability and central nervous system penetration [12]. Halide substituents at these positions increase ring reactivity toward in vitro reactions, while methoxy groups have opposite effects, reducing reactivity [12]. These modifications can serve as tools for managing toxicity profiles of quinazolinone derivatives.

Position eight substitution remains rarely explored in structure-activity relationship studies, with limited data available regarding its influence on sedative-hypnotic activity [12]. The few documented examples suggest specificity for certain pharmacological activities, but comprehensive structure-activity relationship data for this position remains incomplete.

Crystal structure analyses of quinazolinone derivatives reveal consistent molecular conformations characterized by neamine tautomers containing intramolecular hydrogen bonds between ethanone and amine nitrogen atoms [11]. Despite different biological activities among various derivatives, solid-state and calculated structures demonstrate remarkable similarity, suggesting that recognition of anticonvulsant and sedative-hypnotic quinazolinones arises from specific binding interactions rather than conformational preferences [11].

Comparative Pharmacokinetics with Methaqualone Derivatives

Pharmacokinetic studies of nitromethaqualone reveal distinct metabolic pathways and disposition characteristics compared to methaqualone and related quinazolinone derivatives [16] [17]. The compound undergoes extensive biotransformation before elimination, with both humans and rats demonstrating similar primary metabolic pathways [16].

The major metabolic transformation involves reduction of the nitro group to the corresponding amino derivative, which subsequently undergoes partial acetylation [16]. In humans, additional metabolism includes cleavage of the quinazolinone nucleus resulting in two-methoxy-four-nitroaniline formation [16]. Rat studies demonstrate additional metabolic pathways involving oxidation of the two-methyl group to hydroxymethyl derivatives, producing two-hydroxymethyl-three-two-prime-methoxy-four-nitrophenyl-four-three-H-quinazolinone and its corresponding amino derivative [16].

Excretion patterns in rats show fecal elimination accounting for fifty-five to sixty percent of administered dose, while twenty-four to twenty-seven percent appears in urine [16]. Both metabolites are also excreted as glucuronides, indicating significant phase two conjugation metabolism [16]. The study findings indicate extensive enterohepatic circulation in both humans and rats, contributing to protracted excretion patterns [16].

Comparative analysis with methaqualone pharmacokinetics reveals significant differences in metabolic profiles [18] [17]. Methaqualone demonstrates rapid absorption from the gastrointestinal tract, reaching peak plasma concentrations two to three hours after therapeutic dose administration [19] [17]. The compound exhibits twenty to sixty hour elimination half-life and seventy-five percent protein binding [18] [20]. Methaqualone metabolism occurs almost entirely in the liver through hydroxylation pathways, contrasting with nitromethaqualone's nitro group reduction and quinazolinone cleavage mechanisms [16] [17].

The pharmacokinetic differences between nitromethaqualone and methaqualone likely contribute to their distinct potency profiles and duration of action. Nitromethaqualone's enhanced potency at approximately one-tenth the dose of methaqualone suggests improved bioavailability or receptor binding characteristics, though specific bioavailability data for nitromethaqualone remains limited [3].

Metabolic pathway differences also raise important safety considerations. The formation of two-methoxy-four-nitroaniline from nitromethaqualone has been associated with mutagenic properties, contributing to concerns regarding the compound's safety profile and limiting its clinical development . These mutagenic metabolites represent a significant liability compared to methaqualone's hydroxylated metabolites, which lack similar genotoxic potential .